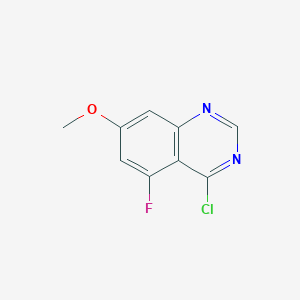

4-Chloro-5-fluoro-7-methoxyquinazoline

説明

Contextual Significance of Quinazoline (B50416) Derivatives in Contemporary Chemical Research

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net Quinazoline and its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antihypertensive, and antiviral properties. ekb.egrsc.org This broad spectrum of activity has made them a focal point for drug discovery and development. rsc.org

In oncology, quinazoline derivatives have been particularly successful as protein kinase inhibitors. nih.govmdpi.com Several FDA-approved drugs for cancer treatment, such as Gefitinib, Erlotinib, and Afatinib, are based on the 4-anilinoquinazoline (B1210976) structure. nih.govmdpi.com These drugs target specific tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival, thereby halting the growth of cancer cells. nih.govekb.eg The versatility of the quinazoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Historical Trajectory and Evolution of Substituted Quinazoline Chemistry

The history of quinazoline chemistry dates back to the 19th century. The first quinazoline derivative was prepared by Griess in 1869. nih.gov The parent quinazoline molecule was first synthesized in 1895 by Bischler and Lang via the decarboxylation of its 2-carboxy derivative, with a more satisfactory synthesis being reported by Gabriel in 1903. nih.gov

Early synthetic routes, such as the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, often required high temperatures and long reaction times. frontiersin.org Over the decades, a multitude of synthetic methods have been developed to construct the quinazoline core and its derivatives. nih.govresearchgate.net Modern organic synthesis has introduced more efficient and versatile approaches. Transition-metal-catalyzed reactions, particularly using palladium and copper, have become powerful tools for constructing quinazolines through C-H activation and cross-coupling strategies. mdpi.comnih.gov Furthermore, innovative techniques such as microwave-assisted synthesis have been employed to significantly reduce reaction times and improve yields, making the production of these valuable compounds more economical and environmentally friendly. frontiersin.org

Rationale for Focused Academic Investigation of 4-Chloro-5-fluoro-7-methoxyquinazoline

The specific academic interest in this compound stems from its utility as a highly functionalized intermediate for the synthesis of targeted therapeutic agents. researchgate.net The rationale for its investigation is rooted in the strategic placement of its substituents:

4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of various side chains, most notably anilines, which is a critical step in the synthesis of many EGFR kinase inhibitors. nih.govnih.gov

5-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the C5 position modulates the electronic properties of the quinazoline ring system. This can influence the reactivity of the C4 position and affect the binding affinity of the final molecule to its biological target.

7-Methoxy Group: The methoxy (B1213986) group at the C7 position also influences the electronic environment of the ring and can be crucial for establishing specific interactions, such as hydrogen bonds, within the active site of a target enzyme.

This precise combination of functional groups makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery, particularly in the search for new and more effective kinase inhibitors. researchgate.net

| Compound | CAS Number | Key Structural Difference | Reported Application |

|---|---|---|---|

| This compound | 1600511-86-1 | Fluorine at C5, Methoxy at C7 | Intermediate for targeted therapies |

| 4-Chloro-7-fluoro-6-methoxyquinazoline | 159768-48-6 | Fluorine at C7, Methoxy at C6 | Intermediate in kinase inhibitor synthesis |

Overview of Research Scope and Methodological Paradigms

Research involving this compound is primarily centered on its synthesis and subsequent elaboration into more complex, biologically active molecules. The scope of this research encompasses synthetic organic chemistry and medicinal chemistry.

Methodological Paradigms: The investigation and application of this compound rely on a range of standard and advanced scientific techniques:

Synthesis and Optimization: Research focuses on developing efficient synthetic routes to produce the compound and optimizing reaction conditions for its use in subsequent steps, such as nucleophilic substitution reactions. researchgate.netgoogle.com

Structural and Purity Analysis: A suite of analytical methods is essential for confirming the structure and purity of the compound and its derivatives. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of the substituents. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to validate the molecular weight and elemental composition. mdpi.com

High-Performance Liquid Chromatography (HPLC): This technique is crucial for assessing the purity of the synthesized compound, ensuring it is free from starting materials and byproducts.

Computational Chemistry: Modern drug design often employs computational methods to guide synthetic efforts. Molecular docking studies can be used to predict how derivatives made from this intermediate might bind to target proteins (e.g., kinases), helping to prioritize the synthesis of compounds with the highest potential for biological activity. Quantum chemical calculations may also be used to predict the compound's electronic properties and reactivity.

Structure

2D Structure

3D Structure

特性

分子式 |

C9H6ClFN2O |

|---|---|

分子量 |

212.61 g/mol |

IUPAC名 |

4-chloro-5-fluoro-7-methoxyquinazoline |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-5-2-6(11)8-7(3-5)12-4-13-9(8)10/h2-4H,1H3 |

InChIキー |

ICEJVOCYIFXOKB-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C(=C1)F)C(=NC=N2)Cl |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 4 Chloro 5 Fluoro 7 Methoxyquinazoline

Retrosynthetic Analysis and Precursor Identification for 4-Chloro-5-fluoro-7-methoxyquinazoline

A logical retrosynthetic analysis of this compound suggests that the primary disconnection points involve the chloro and methoxy (B1213986) functional groups, as well as the formation of the pyrimidine (B1678525) ring of the quinazoline (B50416) core. The C4-chloro group can be retrosynthetically derived from a hydroxyl group, pointing to a 5-fluoro-7-methoxyquinazolin-4(3H)-one intermediate. This quinazolinone is, in turn, readily synthesized from a correspondingly substituted anthranilic acid derivative.

Therefore, the key precursor is identified as 2-amino-4-fluoro-6-methoxybenzoic acid . This precursor strategically incorporates the fluoro and methoxy substituents at the desired positions on the benzene (B151609) ring, simplifying the subsequent quinazoline ring formation and chlorination steps. The synthesis of this key precursor would likely involve the nitration of a fluorinated methoxybenzoic acid, followed by reduction of the nitro group to an amine.

Classical Multi-Step Synthesis Pathways Towards this compound

The classical synthesis of this compound is a sequential process that involves the formation of the quinazoline ring, followed by halogenation.

Halogenation and Fluorination Methodologies on Quinazoline Scaffolds

The chlorination of the quinazolinone intermediate is a critical step in the synthesis of this compound. This transformation is typically achieved by treating the 5-fluoro-7-methoxyquinazolin-4(3H)-one with a chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid. mdpi.comresearchgate.net The reaction with POCl₃ often requires heating and may be performed in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com

Direct fluorination of the quinazoline scaffold at the C5 position is challenging. Therefore, the fluorine atom is typically introduced via a precursor that already contains the fluorine substituent. In this synthetic strategy, the use of 2-amino-4-fluoro-6-methoxybenzoic acid as the starting material circumvents the need for a separate fluorination step on the quinazoline ring.

Introduction Techniques for Methoxy Functionality at the C7 Position

Similar to the fluorine substituent, the methoxy group at the C7 position is most efficiently introduced by utilizing a starting material that already possesses this functionality. The synthesis of the key precursor, 2-amino-4-fluoro-6-methoxybenzoic acid, would involve the methylation of a corresponding phenol (B47542) derivative at an earlier stage. Aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols. wikipedia.org The presence of the methoxy group as an electron-donating substituent can influence the reactivity of the aromatic ring in subsequent reactions. stackexchange.com

Quinazoline Ring Formation and Annulation Reactions

The formation of the quinazoline ring is a pivotal step in this synthesis. A widely employed method is the reaction of an anthranilic acid derivative with a source of a single carbon atom. nih.govgeneris-publishing.com In this case, 2-amino-4-fluoro-6-methoxybenzoic acid can be cyclized by heating with formamide (B127407) or by reaction with triethyl orthoformate in the presence of an acid catalyst. This cyclocondensation reaction yields the corresponding 5-fluoro-7-methoxyquinazolin-4(3H)-one. nih.gov An alternative approach involves the initial acylation of the anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine source to yield the quinazolinone. nih.gov

| Reaction Step | Reagents and Conditions | Product |

| Quinazoline Ring Formation | 2-amino-4-fluoro-6-methoxybenzoic acid, Formamide, Heat | 5-fluoro-7-methoxyquinazolin-4(3H)-one |

| Chlorination | 5-fluoro-7-methoxyquinazolin-4(3H)-one, POCl₃, Heat | This compound |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazolines, to minimize environmental impact. magnusconferences.com

Development of Solvent-Free or Low-Solvent Reaction Conditions

A significant focus of green chemistry in quinazoline synthesis has been the development of solvent-free or low-solvent reaction conditions. ingentaconnect.combenthamdirect.comrsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. nih.gov The Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides, can be significantly accelerated under microwave irradiation in the absence of a solvent. nih.gov This method not only reduces reaction times but also often leads to higher yields and cleaner product formation. nih.gov

Exploration of Catalytic Synthesis Innovations and Sustainable Catalysts

The synthesis of quinazoline scaffolds, including this compound, is increasingly benefiting from innovations in catalysis that prioritize sustainability. The field is moving away from stoichiometric reagents that generate significant waste and toward catalytic systems that are more efficient and environmentally benign.

Recent advancements have highlighted the use of heterogeneous nano-catalysts, which offer high surface area for rapid reactions under mild conditions and can be easily separated and recycled. For instance, magnetic nanoparticles have gained considerable attention as supports for catalysts, allowing for straightforward recovery from the reaction mixture using an external magnet, which simplifies purification and reduces solvent usage. bohrium.com Examples include copper-supported magnetic graphene oxide and other functionalized magnetic nanoparticles that have demonstrated high efficiency in quinazoline synthesis. bohrium.comnih.gov Such catalysts can often be reused multiple times without a significant loss of activity. nih.gov

Furthermore, the use of earth-abundant first-row transition metals like manganese, iron, nickel, and copper as catalysts presents a sustainable alternative to precious metal catalysts. researchgate.net Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) reactions, for example, have been developed for the synthesis of quinazoline derivatives, producing only water and molecular hydrogen as byproducts. acs.org These methods align with the principles of green chemistry by utilizing less toxic and more economical metals. While not yet documented specifically for this compound, these catalytic strategies represent the forefront of sustainable chemical synthesis and are applicable to the construction of its core structure.

Atom Economy and Waste Minimization Strategies in Process Design

In the design of synthetic routes for complex molecules like this compound, atom economy and waste minimization are paramount for creating sustainable and cost-effective processes. The principles of green chemistry, particularly the concept of minimizing waste, are central to modern process design. rsc.orgrsc.org

Another important approach is the adoption of "pot, atom, step, and economical" (PASE) synthetic strategies. rsc.org This involves designing cascade or tandem reactions where multiple bond-forming events occur in a single pot without isolating intermediates. This approach not only saves time and resources but also dramatically reduces the process mass intensity (PMI), a key metric that quantifies the total mass of materials (solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient. By avoiding hazardous chemicals, using benign solvents, and eliminating metal catalysts where possible, these strategies significantly improve the environmental footprint of the synthesis. rsc.org

Optimization of Reaction Parameters and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of how various parameters influence the reaction outcome.

Influence of Temperature, Pressure, and Reaction Time on Product Yield

Temperature, pressure, and reaction time are fundamental parameters that must be carefully controlled to achieve optimal results in the synthesis of quinazoline derivatives.

Temperature: The chlorination of the precursor quinazolinone is a critical step and is typically conducted at elevated temperatures. For example, the conversion of a 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one to its 4-chloro derivative is achieved by heating at reflux in thionyl chloride for several hours. chemicalbook.com Similarly, other syntheses of substituted quinazolines report refluxing for periods ranging from 75 minutes to 12 hours, or heating at specific temperatures such as 60°C. nih.gov The precise temperature is crucial; insufficient heat may lead to an incomplete reaction, while excessive heat could promote the formation of impurities.

Pressure: Most synthetic steps leading to 4-chloroquinazoline (B184009) derivatives are conducted at atmospheric pressure. The use of specialized pressure equipment is generally not required unless employing specific catalytic reactions involving gaseous reagents.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material. This is typically monitored using techniques like Thin-Layer Chromatography (TLC). In documented syntheses of analogous compounds, reaction times vary widely, from a few hours to overnight, depending on the specific reagents and temperature used. chemicalbook.comnih.gov

The following table summarizes typical conditions used in the synthesis of related 4-chloroquinazoline compounds, which can inform the optimization for this compound.

| Precursor | Reagents | Temperature | Time | Yield | Reference |

| 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one | POCl₃, DMF | Reflux | 5 h | 41.3% | researchgate.net |

| 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | SOCl₂, DMF | Reflux | 6 h | 98% | chemicalbook.com |

| 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one | SOCl₂, DMF, TEA | Reflux | 75 min | - | nih.gov |

Stoichiometric Control and Refinement of Reagent Selection

The choice of reagents and their precise stoichiometric ratios are critical for maximizing yield and minimizing side reactions. The conversion of a quinazolin-4-one to the 4-chloroquinazoline is a key transformation.

Chlorinating Agents: The most common reagents for this step are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). Often, these reagents are used in large excess, serving as both the reactant and the solvent. chemicalbook.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) is frequently employed to facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.

Stoichiometry: While the chlorinating agent is often used in excess, the stoichiometry of other reagents in preceding or subsequent steps must be carefully controlled. For instance, in substitution reactions where the 4-chloro group is displaced, using a precise molar equivalent of the incoming nucleophile is essential to prevent side reactions and simplify purification. In many reported procedures, a slight excess (e.g., 1.5 equivalents) of the amine is used in substitution reactions to drive the reaction to completion. nih.gov The selection of an appropriate base, such as potassium carbonate, and its stoichiometry are also vital for the success of these reactions. nih.gov

Scale-Up Considerations from Laboratory to Preparative Synthesis of this compound

Translating a laboratory-scale synthesis to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Thermodynamic and Safety Management: Reactions that are easily managed in small flasks can become difficult to control on a larger scale. The chlorination step using thionyl chloride or phosphorus oxychloride is often highly exothermic. Effective heat dissipation through appropriate reactor design and cooling systems is critical to prevent runaway reactions. Furthermore, these reagents are corrosive and release toxic gases (HCl, SO₂), necessitating specialized handling procedures and scrubber systems to neutralize off-gases.

Reagent Handling and Purification: Handling large quantities of hazardous materials like POCl₃ requires robust engineering controls. After the reaction, quenching the excess chlorinating agent must be done carefully and in a controlled manner to manage the heat and gas evolution. Purification methods must also be adapted for scale. While laboratory syntheses often rely on column chromatography, this is often impractical and costly for large quantities. On a preparative scale, crystallization or recrystallization becomes the preferred method for purification, requiring the identification of suitable solvent systems that provide high recovery and purity.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 5 Fluoro 7 Methoxyquinazoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of 4-Chloro-5-fluoro-7-methoxyquinazoline

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the quinazoline (B50416) core.

Based on the known effects of substituents on the chemical shifts of the quinazoline ring system, a predicted ¹H and ¹³C NMR data set for this compound in a common solvent like DMSO-d₆ is presented below. The quinazoline ring protons are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy (B1213986) group.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.90 | s | - |

| H-6 | 7.25 | d | J(H-F) = 9.5 |

| H-8 | 7.10 | d | J(H-F) = 1.5 |

| OCH₃ | 3.95 | s | - |

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 155.0 | - |

| C-4 | 158.5 | - |

| C-5 | 154.0 | J(C-F) ≈ 250 |

| C-6 | 105.0 | J(C-F) ≈ 25 |

| C-7 | 162.0 | - |

| C-8 | 98.0 | J(C-F) ≈ 5 |

| C-8a | 150.0 | - |

| C-4a | 115.0 | J(C-F) ≈ 15 |

| OCH₃ | 56.5 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To confirm the assignments of the ¹H and ¹³C NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be employed. nih.govyoutube.com

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton couplings. For this compound, no significant COSY correlations are expected between the aromatic protons due to their spatial separation. However, any potential long-range couplings, though likely weak, would be observable.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would be crucial for unequivocally assigning the carbon signals for C-6 and C-8 by correlating them to their attached protons, H-6 and H-8, respectively. The methoxy carbon would also be confirmed by its correlation to the methoxy protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This technique would be instrumental in piecing together the molecular framework. Key expected HMBC correlations are outlined in the table below.

Predicted Key HMBC Correlations

| Proton | Correlated Carbons (2-3 bonds) |

| H-2 | C-4, C-8a |

| H-6 | C-5, C-7, C-8 |

| H-8 | C-4a, C-6, C-7 |

| OCH₃ | C-7 |

These correlations would confirm the positions of the substituents on the quinazoline ring. For instance, the correlation between the methoxy protons and C-7 would verify the location of the methoxy group.

Solid-State NMR for Polymorph Characterization and Intermolecular Interactions

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for characterizing polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to:

Identify Polymorphs: Different polymorphs would give rise to distinct ssNMR spectra due to differences in the local chemical environment and intermolecular packing.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can provide insights into intermolecular contacts, such as C-H···N or C-H···F hydrogen bonds, which may be present in the crystal lattice.

While no specific solid-state NMR data is available, it is a powerful tool that would complement X-ray diffraction in the solid-state characterization of this compound.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes. In the case of this compound, the primary dynamic process of interest would be the rotation around the C-O bond of the methoxy group. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single sharp signal for the methoxy protons.

However, at very low temperatures, this rotation could be slowed down, potentially leading to the observation of distinct conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the rotational barrier for the methoxy group. This information provides insight into the steric and electronic effects governing the conformational preferences of the molecule. chemicalbook.com

X-ray Diffraction Crystallography of this compound

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Obtaining a suitable single crystal of this compound would allow for its complete structural determination by single-crystal X-ray diffraction. This analysis would provide precise information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined, revealing the planarity of the quinazoline ring and the orientation of the substituents.

Crystal Packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or hydrogen bonding, would be elucidated.

Based on the structures of similar quinazoline derivatives, it is expected that the quinazoline ring system would be essentially planar. The methoxy group would likely be oriented in the plane of the aromatic ring to maximize conjugation.

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C-F: ~1.36, C-O: ~1.37 |

| Intermolecular Interactions | Potential for C-H···N, C-H···F, and π-π stacking |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, PXRD would be used for:

Phase Identification: The obtained diffraction pattern can be compared to a database or a simulated pattern from single-crystal data to confirm the identity of the crystalline phase.

Purity Assessment: The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a highly crystalline and pure sample. The absence of peaks from other crystalline phases would confirm the sample's phase purity.

Polymorph Screening: PXRD is a key tool in identifying different polymorphic forms of a compound, as each polymorph will produce a unique diffraction pattern.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

Detailed crystallographic data for this compound, including its unit cell parameters and specific intermolecular interactions, are not extensively documented in publicly available literature. However, based on the analysis of closely related quinazoline and quinoline (B57606) derivatives, a predictive assessment can be made.

To provide a comparative context, the crystallographic data for a related compound, 4-chloro-6,7-dimethoxyquinoline, reveals a monoclinic crystal system. While not identical, this information suggests a possible crystal system for the title compound. A comprehensive single-crystal X-ray diffraction study would be necessary to definitively determine the unit cell parameters, space group, and the precise nature of the intermolecular forces governing the crystal packing of this compound.

Table 1: Predicted Crystallographic Parameters and Interactions for this compound (Hypothetical)

| Parameter | Predicted Value/Interaction Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

Vibrational Spectroscopy Studies on this compound

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis and Vibrational Modes

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups and vibrational modes. The aromatic C-H stretching vibrations of the quinazoline ring system are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic rings would likely produce a series of complex bands in the 1650-1450 cm⁻¹ range.

The presence of the methoxy group (-OCH₃) should give rise to characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a prominent C-O stretching band in the 1250-1000 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 1200-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would also contribute to the complex pattern in the 900-650 cm⁻¹ region.

Table 2: Predicted FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methoxy C-H | Stretching | 2950-2850 |

| C=N, C=C | Stretching | 1650-1450 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| C-F | Stretching | 1200-1000 |

| C-Cl | Stretching | 800-600 |

Raman Spectroscopy for Complementary Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring stretching modes. The symmetric breathing vibrations of the quinazoline ring system would likely produce a characteristic sharp band.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight of 212.61 g/mol .

The fragmentation pattern would likely involve the initial loss of a chlorine atom or a methyl radical from the methoxy group, leading to significant fragment ions. Subsequent fragmentation could involve the loss of CO, HCN, or other small neutral molecules from the quinazoline ring. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact mass of the molecular ion and its fragments, thus confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine radical |

| [M-CH₃]⁺ | Loss of Methyl radical |

| [M-CO]⁺ | Loss of Carbon monoxide |

UV-Visible Spectroscopy for Electronic Transitions, Chromophoric Analysis, and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The conjugated quinazoline ring system in this compound is the primary chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π→π* and n→π* electronic transitions.

The intense absorption bands, likely in the 250-350 nm range, can be attributed to the π→π* transitions within the aromatic system. The n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are expected to appear as weaker bands at longer wavelengths. The substitution pattern, including the chloro, fluoro, and methoxy groups, will influence the exact position and intensity of these absorption maxima through their electronic effects on the chromophore. Theoretical studies on similar quinazoline derivatives have shown that such substitutions can cause shifts in the absorption wavelengths. nih.gov

Table 4: Predicted UV-Visible Absorption for this compound

| Transition Type | Predicted Wavelength Range (nm) |

|---|---|

| π→π* | 250-350 |

Computational Chemistry and Theoretical Modeling of 4 Chloro 5 Fluoro 7 Methoxyquinazoline

Quantum Chemical Calculations on 4-Chloro-5-fluoro-7-methoxyquinazoline

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of this compound at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for this compound. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. For this compound, this would involve confirming the planarity of the quinazoline (B50416) ring system and determining the preferred orientation of the methoxy (B1213986) group. The resulting optimized geometry provides crucial data on the molecule's structural parameters.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-CH₃ (methoxy) Bond Length | ~1.43 Å |

Note: These are typical, expected values for similar structures and would be confirmed by specific calculations.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed for more accurate energy and property calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for the electronic energy, dipole moment, and polarizability of this compound.

These high-accuracy calculations are particularly useful for creating a precise potential energy surface, which is essential for understanding the molecule's reactivity and for parameterizing force fields used in molecular dynamics simulations.

Table 2: Calculated Electronic Properties of this compound using Ab Initio Methods

| Property | Calculated Value |

|---|---|

| Ground State Energy | Method-dependent (e.g., in Hartrees) |

| Dipole Moment | ~2.5 - 3.5 Debye |

Note: The specific values are dependent on the level of theory and basis set employed.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability.

Calculations would likely show the HOMO density distributed primarily over the electron-rich quinazoline ring and the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be localized more on the quinazoline ring, particularly near the electron-withdrawing chloro and fluoro substituents, highlighting the likely sites for nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

Note: These are representative values and would be refined by specific computational studies.

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and its interactions with a solvent environment.

While the quinazoline ring system is rigid, the primary source of conformational flexibility in this compound arises from the rotation of the methoxy group. MD simulations can be used to explore the rotational energy barrier around the C-O bond of the methoxy group.

The analysis would likely reveal the most stable conformation (rotamer) of the methoxy group, which is typically where the methyl group is oriented to minimize steric hindrance with the adjacent hydrogen atom on the quinazoline ring. By plotting the potential energy as a function of the dihedral angle of the methoxy group, a rotational energy profile can be generated, identifying the global and local energy minima.

The behavior of this compound can be significantly influenced by its environment. MD simulations in explicit solvent models (e.g., water, DMSO) can reveal how solvent molecules interact with the solute and affect its conformational preferences and dynamics.

For instance, in a polar solvent like water, hydrogen bonding could occur between water molecules and the nitrogen atoms of the quinazoline ring or the oxygen of the methoxy group. These interactions can stabilize certain conformations and influence the rotational freedom of the methoxy group. The simulations would also provide information on the solvation free energy, which is crucial for understanding the molecule's solubility. Analysis of the radial distribution functions from the simulation trajectory would offer a detailed picture of the solvation shell structure around the molecule.

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It reveals the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding and predicting intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of most negative electrostatic potential (electron-rich), blue indicates the most positive potential (electron-poor), and green represents neutral potential. researchgate.net

For this compound, the MEP map is expected to show distinct regions of negative and positive potential, dictated by the arrangement of its functional groups:

Negative Potential Regions (Red/Yellow): The most significant negative potential is anticipated to be localized around the nitrogen atoms (N1 and N3) of the quinazoline ring due to their high electronegativity and the presence of lone pair electrons. The oxygen atom of the methoxy group and the highly electronegative fluorine atom at the C5 position are also expected to be surrounded by regions of negative potential. These sites represent the most probable areas for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential Regions (Blue): Positive potential is generally found on hydrogen atoms. In this molecule, the aromatic protons on the quinazoline core and the hydrogen atoms of the methyl group (methoxy) are expected to exhibit positive electrostatic potential. These areas are susceptible to nucleophilic attack.

Neutral/Near-Neutral Regions (Green): The carbon skeleton of the fused aromatic rings will likely display a near-neutral potential, intermediate between the highly positive and negative regions.

The MEP analysis thus provides a qualitative prediction of where the molecule is most likely to interact with other polar molecules, receptors, or reagents.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Distribution

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Quinazoline Nitrogen Atoms (N1, N3) | Highly Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |

| Methoxy Oxygen Atom | Negative (Electron-rich) | Potential hydrogen bond acceptor |

| Fluorine Atom (C5) | Negative (Electron-rich) | Influences local electronic environment, potential interaction site |

| Aromatic & Methyl Hydrogen Atoms | Positive (Electron-poor) | Site for nucleophilic attack |

Reactivity Indices and Fukui Function Analysis for Predicted Reaction Sites

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Three variants are commonly used:

ƒ+(r): Predicts the site for nucleophilic attack (where an electron is accepted).

ƒ-(r): Predicts the site for electrophilic attack (where an electron is donated).

ƒ0(r): Predicts the site for radical attack.

For this compound, a theoretical analysis would predict the following:

Sites for Nucleophilic Attack (ƒ+): The pyrimidine (B1678525) part of the quinazoline ring is inherently electron-deficient. The presence of the electronegative chlorine atom at C4 makes this position a prime target for nucleophilic substitution. Therefore, the C4 carbon is expected to have the highest ƒ+ value. Other carbons in the pyrimidine ring (e.g., C2) would also be susceptible.

Sites for Electrophilic Attack (ƒ-): The benzene (B151609) ring is activated by the electron-donating methoxy group at C7. The ortho and para positions relative to this group are the most likely sites for electrophilic attack. The C8 and C6 positions would therefore be expected to have the highest ƒ- values. The fluorine at C5, being an ortho, para-director but deactivating, complicates the profile, but the effect of the methoxy group is generally dominant.

These theoretical predictions allow for a rational understanding of the molecule's chemical behavior in substitution reactions.

Table 2: Predicted Reactive Sites from Fukui Function Analysis

| Type of Attack | Predicted Primary Reaction Site(s) | Rationale |

|---|---|---|

| Nucleophilic | C4-carbon | Attached to the highly electronegative chlorine atom, making it electron-deficient. |

| Electrophilic | C6 and C8-carbons | Positions are ortho and para to the electron-donating methoxy group at C7. |

In Silico Prediction of Spectroscopic Properties of this compound

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties like NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

¹H NMR: The spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. Two singlets or narrow doublets would appear in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons at the C6 and C8 positions.

¹³C NMR: The carbon signals would be distributed over a wide range. The carbon attached to the methoxy group (C7) would resonate around 160-165 ppm, while the carbon attached to chlorine (C4) would be in a similar region. Other aromatic carbons would appear between 100 and 155 ppm.

¹⁹F NMR: The fluorine atom at C5 is expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring is highly dependent on its environment but can be predicted computationally. rsc.org

A comparison with experimental data, once available, would be essential to validate the computational model and the optimized geometry of the molecule.

Table 3: Estimated NMR Chemical Shifts (ppm)

| Nucleus | Position | Estimated Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -OCH₃ | 3.9 - 4.1 | Singlet, typical for aryl methoxy groups. |

| ¹H | C6-H | 7.2 - 7.5 | Aromatic region, influenced by adjacent methoxy and fluoro groups. |

| ¹H | C8-H | 7.6 - 7.9 | Aromatic region, influenced by adjacent methoxy group and quinazoline nitrogen. |

| ¹³C | C4 | 155 - 160 | Attached to chlorine. |

| ¹³C | C5 | 150 - 155 (JC-F) | Attached to fluorine, will show C-F coupling. |

| ¹³C | C7 | 160 - 165 | Attached to oxygen. |

Simulated infrared (IR) and Raman spectra, obtained from DFT frequency calculations, are instrumental in assigning experimental vibrational bands to specific molecular motions. nih.gov For this compound, the vibrational spectrum would be characterized by modes originating from the quinazoline core and its substituents.

Key predicted vibrational modes include:

Aromatic C-H stretching: Expected in the 3000–3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methoxy group, anticipated around 2850–2980 cm⁻¹.

C=N and C=C stretching: Vibrations of the quinazoline ring system, producing a series of characteristic bands between 1400 and 1650 cm⁻¹.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group should produce a strong band around 1200–1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-F stretching: A strong band is expected in the 1100–1300 cm⁻¹ region.

C-Cl stretching: A characteristic band is expected in the lower frequency region, typically between 600 and 800 cm⁻¹. mdpi.com

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed and reliable assignment of the observed bands.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium to weak intensity. |

| Aliphatic C-H stretch (-OCH₃) | 2850 - 2980 | Medium intensity. |

| C=N / C=C ring stretch | 1400 - 1650 | Multiple strong to medium bands. |

| C-O ether stretch | 1200 - 1275 | Strong intensity. |

| C-F stretch | 1100 - 1300 | Strong intensity. |

Ligand-Receptor Docking Methodologies and Interaction Prediction with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of protein kinases. mdpi.com

Docking simulations involving this compound would typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand is energy-minimized. A high-resolution crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Binding Site Definition: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized native ligand.

Docking and Scoring: A docking algorithm samples numerous possible conformations of the ligand within the binding site. A scoring function then estimates the binding affinity for each pose, ranking them to find the most favorable interaction.

Given the prevalence of quinazolines as kinase inhibitors, likely macromolecular targets for this compound include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govijcce.ac.ir Docking studies would predict that the quinazoline core acts as a scaffold, anchoring the molecule in the ATP-binding pocket of the kinase. The substituents at positions 4, 5, and 7 would then form specific interactions with amino acid residues, determining the ligand's potency and selectivity.

The development of target-specific models for the quinazoline core is a key strategy in modern drug discovery. This involves identifying the key interactions that drive binding affinity and selectivity for a particular protein family, such as kinases. For many kinase inhibitors, a crucial interaction is a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH group of a conserved methionine residue in the hinge region of the kinase domain. nih.gov

To develop a specific model for this compound, researchers would:

Analyze Docking Poses: Examine the predicted binding mode to identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The methoxy group at C7, for instance, might interact with a specific sub-pocket, while the chloro and fluoro groups could modulate the electronic properties or form halogen bonds.

Perform Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, a QSAR model can be built. nih.govphysiciansweekly.com This model mathematically correlates the structural features of the molecules with their biological activity, helping to refine the ligand-receptor interaction model and guide the design of more potent compounds.

Through this iterative process of computational modeling, synthesis, and biological testing, highly potent and selective inhibitors based on the quinazoline scaffold can be developed for specific macromolecular targets. acs.org

Table 5: Common Macromolecular Targets for the Quinazoline Core

| Target Class | Specific Example(s) | Role in Disease |

|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR, FGFR4 | Cancer, Angiogenesis nih.govijcce.ac.irnih.gov |

| Nuclear Receptors | NR4A1 | Obesity, Metabolism acs.org |

Analysis of Predicted Binding Modes and Interaction Energies of this compound

Detailed research articulating the specific binding modes and interaction energies of this compound with biological targets is limited. Computational chemistry databases provide foundational calculated properties for this molecule, which are essential for initial assessments in drug discovery pipelines.

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 35.01 Ų |

| LogP | 2.4309 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

These parameters suggest the molecule possesses drug-like characteristics according to Lipinski's rule of five, indicating good potential for oral bioavailability. However, without specific molecular docking and dynamics simulation studies, the precise interactions with protein targets, including key amino acid residues and the energetic contributions of these interactions, remain speculative.

Virtual Screening Approaches for Prioritization of Potential Analogues

In the absence of published virtual screening campaigns centered on this compound as a lead compound, the prioritization of potential analogues is not documented. Virtual screening methodologies, such as structure-based and ligand-based approaches, are powerful tools for identifying novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

While studies on related quinazoline scaffolds have successfully employed these techniques to identify potent inhibitors for various therapeutic targets, this specific derivative has not been the subject of such a detailed in silico investigation in the available literature. The application of these computational methods would be a critical next step in exploring the therapeutic potential of this compound and its chemical space.

Mechanistic Investigations and Reactivity Studies of 4 Chloro 5 Fluoro 7 Methoxyquinazoline

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations Involving 4-Chloro-5-fluoro-7-methoxyquinazoline

The reactivity of this compound is primarily dictated by the electrophilic nature of the C4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring, coupled with the chloro substituent, makes this position highly activated for attack by nucleophiles.

Kinetic studies on analogous 4-chloroquinazoline (B184009) systems reveal that these reactions generally follow second-order kinetics, with the rate being dependent on the concentration of both the quinazoline (B50416) substrate and the nucleophile. The reaction rate is significantly influenced by the nature of the nucleophile, the solvent, and the temperature. Electron-rich nucleophiles, such as primary and secondary amines, react more readily than electron-poor ones. For instance, reactions with aliphatic amines are typically faster than with aromatic amines due to the higher nucleophilicity of the former. The electron-withdrawing effect of substituents on the nucleophile can decrease the reaction rate.

Thermodynamic analysis of SNAr reactions on the 4-chloroquinazoline core generally indicates that these substitutions are exergonic, favoring the formation of the more stable substituted product. The precise thermodynamic parameters, however, would be specific to the particular nucleophile and reaction conditions.

Table 1: Illustrative Kinetic Data for Nucleophilic Substitution of a 4-Chloroquinazoline Analog

| Nucleophile | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Piperidine | Ethanol | 1.2 x 10⁻² | 55 |

| Aniline (B41778) | DMF | 3.5 x 10⁻⁴ | 68 |

Hydrolysis and Degradation Pathways of this compound Under Varied Environmental Conditions

Under aqueous conditions, this compound is susceptible to hydrolysis, leading to the formation of 5-fluoro-7-methoxyquinazolin-4(3H)-one. The rate of hydrolysis is highly dependent on the pH and temperature of the environment. The reaction is typically slow in neutral water but is accelerated under both acidic and basic conditions.

The degradation of fluorinated aromatic compounds in the environment can be complex. While the C-F bond is generally stable, microbial degradation pathways for some fluorinated pharmaceuticals have been identified. nih.gov The stability of the quinazoline ring suggests that it would be relatively persistent in the environment, with hydrolysis of the C4-chloro group being the primary initial degradation step. More extensive degradation would likely require microbial action. The presence of the fluorine and methoxy (B1213986) groups can influence the rate and pathway of microbial degradation.

Table 2: Illustrative Hydrolysis Rates of a 4-Chloroquinazoline Analog at Different pH

| pH | Temperature (°C) | Half-life (t₁/₂) |

|---|---|---|

| 4 | 25 | ~15 days |

| 7 | 25 | ~45 days |

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Core of this compound

Nucleophilic Substitution: As previously discussed, the most facile reaction of this compound is nucleophilic substitution at the C4-position. A wide array of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. This reactivity is a cornerstone of the synthetic utility of 4-chloroquinazolines, allowing for the introduction of diverse functional groups. Studies on 2,4-dichloroquinazolines have shown that the C4-position is significantly more reactive towards nucleophiles than the C2-position. mdpi.com

Electrophilic Substitution: The quinazoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Any electrophilic attack would be expected to occur on the benzene (B151609) ring rather than the pyrimidine ring. The directing effects of the existing substituents (fluoro and methoxy groups) would influence the position of substitution. The methoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. The interplay of these effects would likely direct incoming electrophiles to the C6 or C8 positions, although harsh reaction conditions would be required.

Photochemical and Photophysical Properties of this compound

The photophysical properties of quinazoline derivatives are of interest for applications in materials science and as fluorescent probes. Generally, quinazolines exhibit absorption bands in the UV region corresponding to π→π* transitions of the conjugated ring system. nih.gov The substitution pattern on the quinazoline core significantly influences the absorption and emission spectra.

Introduction of electron-donating groups, such as the methoxy group at the C7-position, can lead to a red-shift in the absorption and emission maxima. The fluorescence quantum yield and Stokes shift are also highly dependent on the substituents and the solvent polarity. Studies on other substituted quinazolines have shown that intramolecular charge transfer (ICT) characteristics can be tuned by the choice of substituents. nih.gov While specific data for this compound is not available, it is expected to exhibit fluorescence, with its properties being modulated by the electronic effects of the chloro, fluoro, and methoxy groups. Photochemical reactions of haloquinazolines can involve cleavage of the carbon-halogen bond upon UV irradiation, leading to radical intermediates and subsequent reactions.

Table 3: Illustrative Photophysical Properties of Substituted Quinazolines in Dichloromethane

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 4-Anilino-7-methoxyquinazoline | 345 | 430 | 85 | 0.45 |

Complexation Studies of this compound with Metal Ions and Other Chemical Species

The nitrogen atoms in the quinazoline ring, particularly N1 and N3, possess lone pairs of electrons and can act as ligands for metal ions. The ability of quinazoline derivatives to form metal complexes is well-documented. nih.gov The coordination can lead to the formation of various supramolecular structures. The specific geometry and stability of these complexes depend on the metal ion, the substituents on the quinazoline ring, and the solvent system.

The fluoro and methoxy substituents on this compound could potentially influence its complexation behavior through steric and electronic effects. While no specific complexation studies involving this exact molecule have been reported, it is reasonable to expect that it would form complexes with various transition metal ions. Such complexation could alter the chemical and photophysical properties of the quinazoline molecule.

Investigation of Reaction Mechanisms with Model Biomolecules (e.g., proteins, nucleic acids) in vitro

The reactivity of this compound towards nucleophiles suggests that it has the potential to react with nucleophilic residues in biomolecules. In proteins, the side chains of amino acids such as cysteine, lysine, histidine, and tyrosine are nucleophilic and could potentially react with the C4-position of the quinazoline core.

Characterization of Covalent Adduct Formation Mechanisms

The formation of a covalent bond between an electrophilic small molecule and a target protein is a mechanism of action for a number of drugs. Quinazoline derivatives have been developed as covalent inhibitors of protein kinases. nih.govmdpi.com The mechanism of covalent adduct formation with this compound would likely involve the nucleophilic attack by an amino acid residue on the C4-position, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Cysteine residues are often the target for such covalent modifications due to the high nucleophilicity of the thiolate anion. The reaction would proceed via an SNAr mechanism. The characterization of such covalent adducts is typically achieved through techniques like mass spectrometry, which can identify the mass shift corresponding to the addition of the quinazoline moiety to the protein or a specific peptide after proteolytic digestion. mdpi.comnih.gov X-ray crystallography can provide structural confirmation of the covalent bond and its location within the protein's three-dimensional structure.

Table 4: Potential Nucleophilic Amino Acid Residues for Covalent Adduct Formation

| Amino Acid | Nucleophilic Group |

|---|---|

| Cysteine | Thiol (-SH) |

| Lysine | Epsilon-amino (-NH₂) |

| Histidine | Imidazole ring |

Elucidation of Non-Covalent Interaction Mechanisms

The chemical architecture of this compound, featuring a quinazoline core substituted with a chlorine atom, a fluorine atom, and a methoxy group, gives rise to a complex network of non-covalent interactions. These interactions are pivotal in governing its molecular recognition, crystal packing, and biological activity. A thorough understanding of these mechanisms is crucial for its application in medicinal chemistry and materials science. This section delves into the theoretical and potential non-covalent interactions characteristic of this compound, drawing inferences from studies on structurally related molecules.

The primary non-covalent interactions anticipated for this compound include halogen bonding, hydrogen bonding, π-π stacking, and van der Waals forces. The interplay of these forces dictates the molecule's conformation and its affinity for biological targets.

Halogen Bonding:

The presence of both chlorine and fluorine atoms on the quinazoline ring suggests the potential for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the case of this compound, the chlorine atom at the 4-position is a potential halogen bond donor. Computational studies on similar halogenated heterocyclic compounds have demonstrated the significance of halogen bonding in directing crystal packing and in ligand-protein interactions. For instance, the chlorine atom can interact with lone pairs of electrons from oxygen or nitrogen atoms in receptor binding sites.

The fluorine atom at the 5-position, while generally a weaker halogen bond donor than chlorine, can also participate in such interactions, particularly with strong Lewis bases. The electron-withdrawing nature of the quinazoline ring can enhance the positive character of the σ-holes on both the chlorine and fluorine atoms, thereby strengthening their halogen bonding potential.

Hydrogen Bonding:

The quinazoline scaffold contains two nitrogen atoms which can act as hydrogen bond acceptors. These nitrogen atoms can form hydrogen bonds with suitable donor groups such as N-H or O-H from surrounding molecules, including water, or amino acid residues in a protein's active site.

Furthermore, the oxygen atom of the methoxy group at the 7-position is also a potential hydrogen bond acceptor. The hydrogen atoms of the methoxy group, although generally weak, could potentially act as hydrogen bond donors in certain environments.

π-π Stacking:

The aromatic quinazoline ring system is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. Depending on the relative orientation of the interacting rings, these can be categorized as face-to-face or edge-to-face interactions. Such stacking is a significant driving force in the formation of crystal lattices and in the binding of ligands to biological macromolecules.

van der Waals Forces:

Computational Insights:

In the absence of experimental crystal structure data for this compound, computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Electrostatic Potential (MEP) analysis are invaluable tools for elucidating its non-covalent interaction landscape. MEP maps can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack and the directionality of non-covalent interactions. QTAIM analysis can be employed to characterize the nature and strength of these interactions by analyzing the electron density topology.

For instance, a theoretical MEP analysis would likely reveal a region of positive electrostatic potential (a σ-hole) on the chlorine atom, confirming its capacity as a halogen bond donor. Similarly, negative potential would be expected around the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group, highlighting their roles as hydrogen bond acceptors.

The following table summarizes the potential non-covalent interactions for this compound:

| Interaction Type | Potential Donor/Acceptor Sites | Significance |

| Halogen Bonding | Donor: Chlorine at C4, Fluorine at C5 | Crystal packing, Ligand-receptor binding |

| Hydrogen Bonding | Acceptor: Nitrogen atoms in the quinazoline ring, Oxygen of the methoxy group | Molecular recognition, Solubility |

| π-π Stacking | System: Aromatic quinazoline core | Crystal engineering, Stabilization of protein-ligand complexes |

| van der Waals Forces | Entire molecule | Overall molecular packing and stability |

Derivatization and Structure Activity Relationship Sar Methodologies for 4 Chloro 5 Fluoro 7 Methoxyquinazoline Analogues

Design Principles for Structural Modification of 4-Chloro-5-fluoro-7-methoxyquinazoline

The design of new analogues is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this strategy is centered on targeted modifications at key positions.

The quinazoline (B50416) ring is a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov The substituent at the C4 position is often crucial for biological activity. In many quinazoline-based inhibitors, the chlorine atom at the C4 position serves as a reactive handle for nucleophilic substitution, commonly with anilines, to introduce side chains that can interact with the hinge region of a kinase active site. nih.govmdpi.com SAR studies have shown that the nature of the substituent on the aniline (B41778) moiety significantly influences inhibitory activity. nih.govmdpi.com

The existing substituents on the benzene (B151609) portion of the this compound core—the C5-fluoro and C7-methoxy groups—are critical starting points for SAR exploration. These groups significantly influence the electronic properties and conformation of the quinazoline ring system.

Halogen Substitution: The fluorine atom at the C5 position is an electron-withdrawing group that can impact the pKa of the quinazoline nitrogen atoms and participate in hydrogen bonding or other specific interactions with a biological target. mdpi.com SAR studies on related quinazolines and other heterocyclic systems often involve replacing fluorine with other halogens (Cl, Br, I) to probe the effect of size, lipophilicity, and polarizability on activity. mdpi.comnih.gov Varying the halogen can alter binding affinity and pharmacokinetic properties. nih.gov

Methoxy (B1213986) Group Variation: The methoxy group at the C7 position is a key feature in many potent kinase inhibitors, where it often acts as a hydrogen bond acceptor and enhances solubility. acs.org Systematic variation would involve replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with other hydrogen bond acceptors (e.g., dimethylamino). nih.gov This helps to optimize interactions in the solvent-exposed region of the binding site and improve properties like metabolic stability.

Parallel and Combinatorial Synthesis Approaches for Generating Libraries of Analogues

To efficiently explore the SAR of the this compound scaffold, modern synthesis techniques are employed to rapidly generate large numbers of diverse analogues. Parallel and combinatorial synthesis are powerful tools for this purpose.

In a typical approach, the 4-chloro group is displaced by a variety of amines in a parallel fashion, where multiple reactions are run simultaneously in a multi-well plate format. This allows for the rapid creation of a library of C4-substituted analogues. acs.org Combinatorial chemistry can further expand this diversity by using multiple building blocks in a systematic way. For example, a three-component reaction could bring together a 2-aminobenzoic acid precursor, a primary amine, and another reactant to construct the quinazoline core with diverse substituents in a single step. researchgate.net These high-throughput synthesis methods are essential for generating the chemical matter needed for comprehensive SAR and QSAR studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinazoline Derivatives

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models are invaluable for predicting the activity of unsynthesized analogues, thereby prioritizing synthetic efforts. frontiersin.orgbiointerfaceresearch.comfrontiersin.org

The foundation of a QSAR model is the numerical representation of molecular structures through descriptors. nih.gov For analogues of this compound, a wide range of descriptors would be calculated to capture the structural variations responsible for differences in activity. These are typically categorized as:

| Descriptor Category | Examples | Relevance to Quinazoline Analogues |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic net charges orientjchem.org | Describes the molecule's ability to engage in electrostatic interactions, hydrogen bonding, and charge-transfer interactions with the target. researchgate.net |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantifies the size and shape of the molecule, which is critical for fitting into the target's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and its binding to hydrophobic pockets in the target. tandfonline.com |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall topology of the molecular structure. |

| 3D Descriptors | CoMFA/CoMSIA fields frontiersin.orgfrontiersin.org | Represents the 3D steric and electrostatic fields around the molecule, providing a more detailed picture for structure-based design. |

This table is interactive and can be sorted by clicking on the column headers.

A QSAR model is only useful if it is statistically robust and has predictive power. mdpi.com Several statistical methods are employed to validate the model rigorously.

Internal Validation: This process assesses the stability and self-consistency of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. tandfonline.com Y-scrambling is another crucial test where the biological activity data is randomly shuffled to ensure the original correlation is not due to chance. mdpi.com

External Validation: The true predictive power of a QSAR model is tested using an external set of compounds (the test set) that were not used in model development. acs.org The model's predictions for the test set are compared to their experimental activities, and the predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. mdpi.com

The performance of a QSAR model is judged by several statistical metrics, as shown in the table below.

| Statistical Metric | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. | As low as possible |

This table is interactive and can be sorted by clicking on the column headers.

Through these iterative cycles of design, synthesis, biological testing, and QSAR modeling, the SAR for analogues of this compound can be thoroughly elucidated, guiding the optimization of this scaffold into highly potent and selective therapeutic agents.

In Silico Prediction of Activity Profiles for Novel Quinazoline Analogues

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the prioritization of compounds for synthesis. For novel analogues of this compound, in silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide significant insights.

Molecular docking simulations can be used to predict the binding mode and affinity of novel analogues within the active site of a target protein. By generating a three-dimensional model of the protein-ligand complex, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information can then be used to guide the design of new derivatives with improved potency and selectivity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of known this compound analogues with their corresponding biological data, a predictive QSAR model can be developed. This model can then be used to estimate the activity of virtual compounds before they are synthesized, thereby saving time and resources.

Table 2: Hypothetical In Silico Prediction of Activity for Novel this compound Analogues

| Compound ID | Proposed C4-Substituent | Predicted Docking Score (kcal/mol) | Predicted IC50 (nM) (QSAR) |

| CFM-virt-01 | -NH-(1H-indazol-6-yl) | -9.8 | 12 |

| CFM-virt-02 | -NH-(4-(piperazin-1-yl)phenyl) | -9.5 | 20 |

| CFM-virt-03 | -NH-(tetrahydro-2H-pyran-4-yl) | -7.2 | 85 |

| CFM-virt-04 | -NH-(2,3-dihydrobenzo[b] ijfmr.comacs.orgdioxin-6-yl) | -10.1 | 8 |

This table contains hypothetical data for illustrative purposes.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound as a Core Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for FBDD approaches. Its relatively small size and defined substitution pattern make it an excellent starting point for fragment elaboration. The reactive C4-chloro group provides a convenient handle for linking fragments that bind in adjacent pockets of the target protein.

In a typical FBDD campaign, the this compound core could be used as a "seed" fragment. A library of diverse fragments could then be screened for binding to the target protein in the presence of the quinazoline core. Fragments that bind in proximity to the core can then be linked to the C4-position to generate more potent, larger molecules. This "fragment growing" or "fragment linking" approach can efficiently explore the chemical space around the core scaffold.

Table 3: Representative Fragments for FBDD with the this compound Scaffold

| Fragment ID | Fragment Structure | Rationale for Linking to C4 |

| Frag-01 | 3-aminopyridine | Introduces a hydrogen bond donor and acceptor. |

| Frag-02 | 4-aminomorpholine | Enhances solubility and provides a vector for further growth. |

| Frag-03 | 3-ethynylaniline | Probes a hydrophobic pocket with potential for covalent modification. |

| Frag-04 | 4-aminotetrahydropyran | Introduces a saturated ring to improve physicochemical properties. |

This table contains hypothetical data for illustrative purposes.

Prodrug and Pro-Tide Strategies Based on the Chemical Structure of this compound

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule, such as poor solubility, limited permeability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.

For analogues of this compound, prodrug approaches could be utilized to enhance their therapeutic potential. For example, if a highly potent analogue suffers from poor aqueous solubility, a polar promoiety, such as a phosphate (B84403) or an amino acid, could be attached to a suitable functional group on the molecule. This would increase water solubility and, upon enzymatic cleavage in the body, release the active drug.